molecular formula C12H14ClNS B10844533 5-(4-Chloro-phenyl)-1-methyl-piperidine-2-thione

5-(4-Chloro-phenyl)-1-methyl-piperidine-2-thione

Cat. No.: B10844533
M. Wt: 239.76 g/mol
InChI Key: FTCLELCCXKHRQL-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenyl)-1-methyl-piperidine-2-thione is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-phenyl)-1-methyl-piperidine-2-thione typically involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then cyclized using sulfur to introduce the thione group, resulting in the formation of the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-phenyl)-1-methyl-piperidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative without the thione group.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chloro-phenyl)-1-methyl-piperidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-phenyl)-1-methyl-piperidine-2-thione is unique due to its specific combination of the piperidine ring, 4-chlorophenyl group, and thione functionality. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14ClNS

Molecular Weight

239.76 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-methylpiperidine-2-thione

InChI

InChI=1S/C12H14ClNS/c1-14-8-10(4-7-12(14)15)9-2-5-11(13)6-3-9/h2-3,5-6,10H,4,7-8H2,1H3

InChI Key

FTCLELCCXKHRQL-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1=S)C2=CC=C(C=C2)Cl

Origin of Product

United States

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